molecular formula C21H19ClN2O4 B11007929 (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11007929
M. Wt: 398.8 g/mol
InChI Key: PPYFTORVCYESGE-UHFFFAOYSA-N
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Description

(8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions can be employed to introduce the 8-chloro and 4-hydroxy groups on the quinoline ring.

    Synthesis of the Isoquinoline Derivative: The isoquinoline moiety can be synthesized via Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Coupling Reaction: Finally, the quinoline and isoquinoline derivatives can be coupled using a suitable coupling reagent like EDCI or DCC to form the desired methanone compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4.

    Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

Potential therapeutic applications include the treatment of infectious diseases, cancer, and neurological disorders.

Industry

The compound can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinidine: An antiarrhythmic agent.

    Berberine: An isoquinoline alkaloid with antimicrobial properties.

Uniqueness

The unique combination of the quinoline and isoquinoline moieties in (8-chloro-4-hydroxyquinolin-3-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

8-chloro-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C21H19ClN2O4/c1-27-17-8-12-6-7-24(11-13(12)9-18(17)28-2)21(26)15-10-23-19-14(20(15)25)4-3-5-16(19)22/h3-5,8-10H,6-7,11H2,1-2H3,(H,23,25)

InChI Key

PPYFTORVCYESGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl)OC

Origin of Product

United States

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